5-sec-Butyl-2-fluorophenol

Description

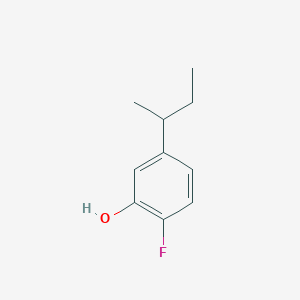

5-sec-Butyl-2-fluorophenol (theoretical molecular formula: C₁₀H₁₃FO, molecular weight: 156.21 g/mol) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at position 1, a fluorine atom (-F) at position 2, and a sec-butyl group (-CH(CH₂CH₃)CH₂) at position 5 on the aromatic ring.

Properties

Molecular Formula |

C10H13FO |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

5-butan-2-yl-2-fluorophenol |

InChI |

InChI=1S/C10H13FO/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,12H,3H2,1-2H3 |

InChI Key |

LGXNFYPIWZDEBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sec-Butyl-2-fluorophenol can be achieved through various methods. One common approach involves the alkylation of 2-fluorophenol with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica or lithium perchlorate can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the ortho position and the sec-butyl group at the para position direct electrophilic and nucleophilic substitutions to specific sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, particularly at the meta and para positions relative to the hydroxyl group. For example:

-

Hydroxide displacement : Under basic conditions (e.g., KOH/EtOH), the fluorine atom can be replaced by hydroxide, yielding 5-sec-Butyl-2-hydroxyphenol (catechol derivative) .

-

Alkoxy substitution : Reaction with alkoxide ions (e.g., NaOMe) in polar aprotic solvents produces aryl ethers via SNAr .

Electrophilic Substitution

The hydroxyl group activates the ring toward electrophiles, with regioselectivity controlled by steric and electronic effects:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) favor substitution at the para position to the hydroxyl group (C-4), forming 5-sec-Butyl-2-fluoro-4-nitrophenol .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the ortho position relative to the sec-butyl group .

Oxidation Reactions

The phenol moiety undergoes oxidation to generate quinones or dimerized products:

-

Quinone formation : Oxidants like KMnO₄ or CrO₃ in acidic conditions convert the hydroxyl group to a ketone, yielding 5-sec-Butyl-2-fluoro-1,4-benzoquinone.

-

Radical coupling : Under aerobic conditions, phenoxyl radicals dimerize via C–O or C–C bonds, forming biphenyl ethers or biphenols .

Reduction Reactions

The aromatic ring can be hydrogenated under catalytic conditions:

-

Ring saturation : Hydrogenation over Pd/C in ethanol reduces the benzene ring to a cyclohexanol derivative, retaining the fluorine and sec-butyl substituents.

Coupling Reactions

The fluorine atom facilitates cross-coupling via transition-metal catalysis:

-

Suzuki–Miyaura coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) replaces fluorine with aryl groups, enabling biaryl synthesis .

-

Ullmann coupling : Copper-catalyzed coupling with aryl halides forms diaryl ethers .

Comparative Reactivity

The sec-butyl and fluorine substituents impart unique reactivity compared to similar phenols:

| Compound | Key Reactivity Differences |

|---|---|

| 4-sec-Butylphenol | Higher electrophilic substitution at C-2 due to lack of fluorine’s ortho-directing effect. |

| 2-Fluorophenol | Faster SNAr reactions but lower steric hindrance compared to 5-sec-Butyl-2-fluorophenol. |

| 5-tert-Butyl-2-fluorophenol | Reduced nucleophilic substitution rates due to increased steric bulk from tert-butyl group. |

Representative Reaction Conditions

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | 68% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h | 82% | |

| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h | 75% |

Mechanistic Insights

Scientific Research Applications

5-sec-Butyl-2-fluorophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 5-sec-Butyl-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 5-sec-Butyl-2-fluorophenol and two related compounds from the provided evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |

|---|---|---|---|---|

| This compound | Not available | C₁₀H₁₃FO | 156.21 g/mol | -F (2), -sec-butyl (5) |

| 4-sec-Butyl-5-ethyl-2-methoxyphenol | 1443345-52-5 | C₁₃H₂₀O₂ | 208.30 g/mol | -OCH₃ (2), -ethyl (5), -sec-butyl (4) |

| 2-(Difluoromethyl)-5-fluorophenol | 1214367-26-6 | C₇H₅F₃O | 162.11 g/mol | -CF₂H (2), -F (5) |

Key Observations:

Substituent Effects on Acidity: The electron-withdrawing -F group in this compound is expected to lower the pKa of the phenolic -OH compared to unsubstituted phenol (pKa ~10). This effect is amplified in 2-(Difluoromethyl)-5-fluorophenol due to the stronger electron-withdrawing -CF₂H group at position 2, which likely results in even higher acidity. In contrast, 4-sec-Butyl-5-ethyl-2-methoxyphenol contains a methoxy group (-OCH₃) at position 2, which is electron-donating and would increase the pKa relative to the fluorinated analogs.

This bulky substituent may also decrease water solubility compared to smaller alkyl groups (e.g., ethyl in 4-sec-Butyl-5-ethyl-2-methoxyphenol). The trifluorinated 2-(Difluoromethyl)-5-fluorophenol likely exhibits lower solubility in polar solvents due to increased hydrophobicity from multiple fluorine atoms.

Molecular Weight and Physical Properties: 4-sec-Butyl-5-ethyl-2-methoxyphenol has the highest molecular weight (208.30 g/mol), suggesting a higher boiling point compared to the lighter fluorinated compounds. The fluorine-rich 2-(Difluoromethyl)-5-fluorophenol may exhibit unique thermal stability or volatility due to its compact molecular structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-sec-Butyl-2-fluorophenol in laboratory settings?

- Methodological Answer : The synthesis of fluorophenol derivatives typically involves nucleophilic aromatic substitution or directed ortho-metalation strategies. For example, a procedure analogous to the methylation of 5-fluoro-2-nitrophenol ( ) can be adapted:

- React 5-fluoro-2-nitrophenol with sec-butylating agents (e.g., sec-butyl halides) under basic conditions (e.g., K₂CO₃ in acetone).

- Optimize reaction temperature (20–60°C) and duration (24–48 hours) to balance yield and purity .

- Post-synthesis, reduce the nitro group to a hydroxyl group using catalytic hydrogenation or acidic conditions.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm substituent positions and sec-butyl group integration .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or GC-MS) and compare with computational predictions.

- IR Spectroscopy : Identify phenolic O-H stretches (~3200–3600 cm) and C-F bonds (~1100–1250 cm) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation of the phenol group.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dimerization or fluorophenyl ring modifications) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Methodological Answer :

- Cross-validate data using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from sec-butyl and fluorophenyl groups.

- Compare experimental spectra with computational models (DFT-based chemical shift predictions) .

- Re-synthesize the compound under controlled conditions to rule out isomerization or impurities .

Q. What experimental design principles optimize the yield of this compound?

- Methodological Answer :

- Use Design of Experiments (DoE) to test variables: reaction time, temperature, and stoichiometry of sec-butylating agents.

- Apply response surface methodology (RSM) to identify optimal conditions. For example, higher temperatures (50–60°C) may improve reaction rates but risk side reactions .

Q. How do steric effects from the sec-butyl group influence the reactivity of this compound?

- Methodological Answer :

- Perform kinetic studies comparing reactions (e.g., esterification) with tert-butyl analogs. The sec-butyl group’s branching may hinder nucleophilic attack at the ortho position.

- Use computational tools (e.g., molecular docking) to analyze steric hindrance in transition states .

Q. What protocols are recommended for in vitro toxicological evaluation of this compound?

- Methodological Answer :

- Follow OECD Test Guideline 473 (in vitro mammalian chromosomal aberration test) under GLP conditions:

- Expose mammalian cells (e.g., CHO-K1) to varying concentrations (1–100 µM) for 24–48 hours.

- Assess metaphase spreads for clastogenicity (chromosome breaks, rearrangements) .

- Include positive controls (e.g., mitomycin C) and statistical analysis (Chi-square test) to validate results.

Q. How can computational chemistry aid in predicting the environmental fate of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.